4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHOWPTGBRPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Thiazole Ring Functionalization
The thiazole core undergoes electrophilic substitution at the C-5 position due to electron-rich sulfur and nitrogen atoms. Reported modifications include:
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Phenacyl Bromide Coupling : Reacts with phenacyl bromides to form thiazole-pyrazoline hybrids under PEG-400 catalysis (40–45°C, 2 hours) .
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Triazine Conjugation : Nucleophilic substitution with cyanuric chloride derivatives yields triazine-linked thiazoles (e.g., N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines) .
Morpholine Modifications
The morpholine moiety participates in:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the nitrogen atom to form quaternary salts or amides .
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Sulfonation : Forms sulfonamide derivatives under mild acidic conditions .
Hydrolysis and Stability
-
Acidic Hydrolysis : Cleavage of the thiazole-morpholine bond occurs in aqueous HCl/HBr (80–85°C), yielding 4-chlorophenyl-thioamide intermediates .
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Alkaline Stability : Resists hydrolysis in basic media (pH 8–10), maintaining structural integrity up to 250°C .
Hydrolysis Pathway :
Cycloaddition and Hybrid Formation
The compound serves as a precursor in heterocyclic hybrid synthesis :
-
Pyrazoline-Thiazole Hybrids : Cyclocondensation with chalcone-thiosemicarbazides forms pyrazoline conjugates (IC = 6.2 μM for superoxide inhibition) .
-
Triazole Derivatives : Click chemistry with azides yields triazole-linked thiazoles, enhancing pharmacological profiles .
Table 1: Key Reaction Conditions and Yields
Spectroscopic Characterization
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine exhibits antimicrobial properties against various pathogens. It has been investigated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth and proliferation .
Antiviral Properties:
This compound has also demonstrated antiviral activity, making it a candidate for further studies in the development of antiviral drugs. Its mechanism of action involves interaction with viral proteins, potentially inhibiting their function .
Cancer Research:
Studies have explored the potential of this compound as an anticancer agent. It has shown efficacy in preclinical models against several cancer cell lines, suggesting its role in inhibiting tumor growth and promoting apoptosis .
Neurodegenerative Diseases:
Recent investigations have focused on the compound's neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating these conditions .
Biological Applications
Inflammation Inhibition:
The compound has been studied for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant suppression of inflammation, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Molecular Docking Studies:
Molecular docking studies have elucidated the binding interactions of this compound with various biological targets, providing insights into its mechanism of action at the molecular level .
Industrial Applications
In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The results highlighted the importance of structural modifications to enhance efficacy .
Case Study 2: Neuroprotection
In a model study on neurodegeneration, the compound showed protective effects on neuronal cells exposed to oxidative stress. This suggests potential applications in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-1,3-thiazol-2-yl Derivatives
Compounds 4 and 5 from replace the 4-chlorophenyl group with fluorophenyl substituents. These derivatives exhibit isostructural triclinic (P 1̄) symmetry and planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This structural deviation may influence packing efficiency and solubility compared to the chlorophenyl analog .
4-(4-Nitrophenyl)thiomorpholine
In , the morpholine ring is replaced with thiomorpholine, and the thiazole is substituted with a nitrophenyl group. This modification alters electronic properties (due to the nitro group’s electron-withdrawing effect) and solubility, as thiomorpholine introduces a sulfur atom. Synthesis methods for this compound involve nucleophilic aromatic substitution under basic conditions, contrasting with the microwave-assisted reactions used for chlorophenyl-thiazole derivatives .
Analogs with Varied Heterocyclic Cores
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 11)
describes a derivative where morpholine is replaced with an acetamide group. The synthesis employs microwave irradiation (120°C, 15 minutes), offering higher efficiency compared to traditional reflux methods .
4-(4-Chlorothiazol-2-yl)morpholine
highlights a simpler analog where the thiazole ring retains a chlorine atom (CAS: 848841-68-9, C₇H₉ClN₂OS). The smaller molecular weight (204.68 g/mol) and predicted higher density (1.388 g/cm³) suggest improved crystallinity but reduced lipophilicity compared to the target compound .
Pharmacologically Active Derivatives
PI3K Inhibitors ()
4-(1,3-Thiazol-2-yl)morpholine derivatives demonstrate potent phosphoinositide 3-kinase (PI3K) inhibition. The 4-chlorophenyl substituent enhances selectivity and binding affinity, as shown in SAR studies. For example, compound 18 in this class exhibited significant tumor growth suppression in xenograft models, underscoring the importance of the chlorophenyl group in pharmacological activity .
Anti-inflammatory Thiazole-Pyrazole Hybrids ()
Compounds 6c and 6e feature hydroxyphenyl and pyrazole moieties attached to the thiazole-morpholine core. These derivatives showed 60–70% inhibition of hemolysis (comparable to celecoxib) and strong COX-2 binding in docking studies. The chlorophenyl group stabilizes hydrophobic interactions within the COX-2 active site, a feature absent in non-chlorinated analogs .
COX/LOX Inhibitors ()
Thiazoles with methoxyphenyl (6a) and aminophenyl (6b) groups exhibit COX-1/COX-2 inhibition but lack the morpholine ring. The absence of morpholine reduces conformational rigidity, leading to non-selective inhibition (IC₅₀: 9–11 mM). In contrast, the target compound’s morpholine ring may enhance selectivity for specific isoforms .
Table 1: Key Properties of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine and Analogs
Biological Activity
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a chlorophenyl group, and a morpholine moiety, which together contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN2OS. Its structure includes:
- Thiazole Ring : Confers biological activity by interacting with various enzymes and receptors.
- Chlorophenyl Group : Enhances membrane permeability and bioavailability.
- Morpholine Ring : Contributes to the compound's solubility and stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, showcasing its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains with MIC values comparable to established antifungal agents .
Antiviral Activity
Preliminary investigations have suggested that this compound may possess antiviral properties, though specific viral targets and mechanisms remain to be fully elucidated .
Anticancer Potential
The compound is being explored for its potential in cancer therapy. Research has indicated that it may inhibit cellular pathways associated with tumor growth and survival. For instance, it has been observed to reduce the expression of anti-apoptotic proteins in cancer cells .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival.
- Membrane Interaction : The chlorophenyl group enhances penetration through lipid membranes.
- Receptor Modulation : Morpholine moiety can interact with various receptors, potentially altering cellular signaling pathways.
Case Studies
Several studies have evaluated the biological activities of related compounds and derivatives:
- Antimicrobial Evaluation : A study found that derivatives of thiazole exhibited potent antimicrobial activity with inhibition zones significantly larger than those observed for traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing promising results in terms of selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). For example, C–H···O interactions between morpholine oxygen and aromatic protons contribute to lattice stability .
- SHELXL Refinement : Analyze .res files to identify hydrogen-bonding networks (e.g., N–H···Cl interactions in chlorophenyl derivatives) .
Advanced: What computational methods elucidate electronic properties?
Q. Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps. The thiazole ring exhibits electron-deficient regions (ESP ≈ +25 kcal/mol), while morpholine oxygen acts as an electron-rich site .
- DFT Calculations : B3LYP/6-311+G(d,p) optimizations reveal HOMO-LUMO gaps (~4.2 eV), correlating with reactivity in nucleophilic substitutions .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Q. Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) to enhance binding to carbonic anhydrase (IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
- QSAR Modeling : Use Gaussian or GROMACS to correlate logP values (1.8–3.5) with membrane permeability in anti-tumor assays .
Advanced: What assays evaluate biological activity, and how are they designed?
Q. Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against HeLa cells (IC₅₀ = 12.5 µM) with 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays for sphingosine kinase (SK1/2) inhibition (Ki = 0.4 µM) using recombinant enzymes .
Controls : Include positive controls (e.g., SKI-II ) and validate via Western blotting for downstream targets like HIF-1α .
Advanced: How does the compound’s conformation impact target binding?
Q. Methodological Answer :
- Torsional Angle Analysis : X-ray data shows the morpholine ring adopts a chair conformation, optimizing hydrogen bonding with protein residues (e.g., Asn231 in carbonic anhydrase) .
- Docking Studies (AutoDock Vina) : Pose scoring reveals binding affinities (−9.2 kcal/mol) when the thiazole nitrogen aligns with catalytic zinc in enzymes .
Advanced: How is electron density topology analyzed for reactivity prediction?
Q. Methodological Answer :
- AIM Analysis : Use Multiwfn to identify bond critical points (BCPs). For example, the C–S bond in thiazole has ρ(r) ≈ 0.25 e·Å⁻³, indicating covalent character .
- Laplacian Maps : ∇²ρ(r) > 0 at morpholine oxygen confirms lone-pair regions, guiding nucleophilic attack sites .
Advanced: How do solvent polarity and proticity affect synthesis yields?
Q. Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization yields (~75%) vs. protic solvents (EtOH: ~55%) due to stabilized intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (2 hours vs. 12 hours) in DMF at 100°C, achieving 85% yield .
Advanced: What strategies identify biological targets for this compound?
Q. Methodological Answer :
- Chemoproteomics : Use click chemistry probes (e.g., alkyne-tagged analogs) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., inhibition of PIM1 at IC₅₀ = 1.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
